molecular formula C19H22N4O4 B5528403 6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5528403
M. Wt: 370.4 g/mol
InChI Key: PEKZZMJAXUMKIX-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that typically include various functional groups such as carboxamide, oxo groups, and heterocyclic structures like imidazo[1,2-a]pyrazine. These features suggest that it might exhibit interesting chemical and physical properties, making it a potential candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of such complex molecules generally involves multiple steps, including the formation of the heterocyclic core, introduction of side chains, and functional group modifications. For example, compounds like N-arylimidazo[1,2-a]pyrazine-2-carboxamides can be synthesized through condensation reactions involving imidazo[1,2-a]pyrazine-2-carboxylic acid and different aliphatic or aromatic amines under specific conditions (B. Jyothi & N. Madhavi, 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, characterization, and potential applications of this compound, as well as its derivatives .

properties

IUPAC Name

6-(2,5-dimethylfuran-3-yl)-7-methyl-8-oxo-N-(oxolan-3-ylmethyl)imidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-11-6-14(12(2)27-11)16-9-23-8-15(21-17(23)19(25)22(16)3)18(24)20-7-13-4-5-26-10-13/h6,8-9,13H,4-5,7,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKZZMJAXUMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2C)C(=O)NCC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

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